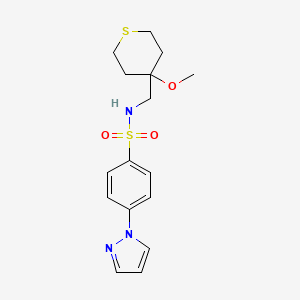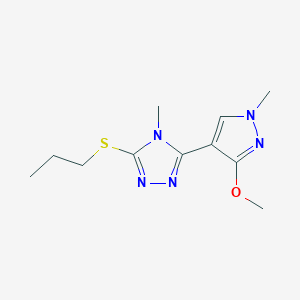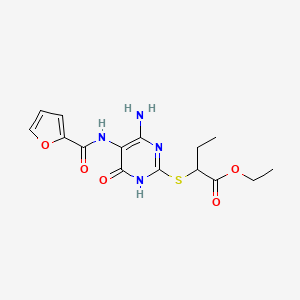![molecular formula C19H21N3O3 B2375593 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891099-20-0](/img/structure/B2375593.png)
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, a pyrrolidinone ring, and a urea linkage . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, which is a five-membered ring containing a nitrogen atom and a carbonyl group . The benzyl and methoxyphenyl groups would be attached to the nitrogen atom of the pyrrolidinone ring, and the urea group would be attached to the carbonyl carbon .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidinone ring, for example, could undergo reactions at the carbonyl group . The benzyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar urea group and the nonpolar benzyl and methoxyphenyl groups could affect its solubility properties .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, as part of the broader family of urea derivatives, has been studied for its potential as an enzyme inhibitor and its anticancer activities. For instance, pyridylthiazole-based ureas, which include structurally similar compounds, have shown potent inhibition against Rho associated protein kinases (ROCK1 and 2), indicating potential applications in cancer treatment through the suppression of ROCK substrate phosphorylation in human lung cancer cells (Pireddu et al., 2012). Additionally, other urea derivatives have demonstrated significant enzyme inhibition properties and effects on cancer cell lines, suggesting their potential for developing new anticancer therapies (Mustafa, Perveen, & Khan, 2014).
Molecular Interaction and Biological Evaluation
Research on the interaction of urea derivatives with biological molecules and their overall biological evaluation further emphasizes the versatility of these compounds in scientific applications. For example, the study of the interaction of Schiff bases containing N2O2 donor atoms with DNA highlights the potential of urea derivatives in understanding molecular interactions and developing targeted therapies (Ajloo et al., 2015). Moreover, novel urea and bis-urea primaquine derivatives with specific substituents have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the therapeutic potential of urea derivatives (Perković et al., 2016).
Catalytic Applications in Heterogeneous Media
Urea-functionalized self-assembled molecular prisms have been explored for their catalytic capabilities, particularly in water, which is critical for green chemistry applications. These prisms, decorated with multiple urea moieties, have demonstrated effective catalysis for reactions like Michael and Diels-Alder in an aqueous medium, suggesting a promising avenue for the development of environmentally friendly catalytic processes (Howlader, Das, Zangrando, & Mukherjee, 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-15(11-18(22)23)21-19(24)20-12-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBRFHYEISUPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)


![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)
![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)
![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)